molecular formula C46H58N4O10 B10860798 Vinblastine Impurity B CAS No. 61936-68-3

Vinblastine Impurity B

Cat. No.: B10860798
CAS No.: 61936-68-3
M. Wt: 827.0 g/mol
InChI Key: JJNRGDILJOBAEK-FFFVJEPASA-N
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Preparation Methods

The synthesis of Vinblastine N-oxide involves several steps, starting from the natural product vinblastine. One common method involves the oxidation of vinblastine using oxidizing agents to introduce the N-oxide functional group. The reaction conditions typically include the use of solvents like dichloromethane and oxidizing agents such as m-chloroperbenzoic acid .

In industrial production, the synthesis of Vinblastine N-oxide can be scaled up using similar methods, with careful control of reaction conditions to ensure high yield and purity. The use of liposomal delivery systems has also been explored to enhance the stability and efficacy of Vinblastine N-oxide .

Chemical Reactions Analysis

Vinblastine N-oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation and various reductases for reduction. The major product formed from the reduction of Vinblastine N-oxide is vinblastine, which is the active anticancer agent .

Mechanism of Action

Vinblastine N-oxide exerts its effects through its conversion to vinblastine under hypoxic conditions. The active vinblastine binds to tubulin, a protein that is essential for microtubule formation during cell division . By inhibiting microtubule formation, vinblastine disrupts the mitotic spindle, leading to cell cycle arrest at metaphase and subsequent cell death . This mechanism is particularly effective in rapidly dividing cancer cells.

Comparison with Similar Compounds

Vinblastine N-oxide is part of the vinca alkaloid family, which includes other compounds such as vincristine and vindesine . These compounds share a similar mechanism of action, targeting tubulin to inhibit cell division. Vinblastine N-oxide is unique in its prodrug nature, allowing for selective activation in hypoxic tumor environments .

Similar Compounds

    Vincristine: Another vinca alkaloid used in chemotherapy, known for its neurotoxic side effects.

    Vindesine: A semi-synthetic derivative of vinblastine with similar anticancer properties.

    Vinorelbine: A newer vinca alkaloid with a slightly different chemical structure, used to treat non-small-cell lung cancer and breast cancer.

Vinblastine N-oxide’s selective activation and reduced side effects make it a promising candidate for targeted cancer therapy .

Properties

CAS No.

61936-68-3

Molecular Formula

C46H58N4O10

Molecular Weight

827.0 g/mol

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(1S,13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C46H58N4O10/c1-8-42(54)23-28-24-45(40(52)58-6,36-30(15-20-50(56,25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)57-5)48(4)38-44(31)17-19-49-18-12-16-43(9-2,37(44)49)39(60-27(3)51)46(38,55)41(53)59-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3/t28-,37-,38+,39+,42-,43+,44+,45-,46-,50-/m0/s1

InChI Key

JJNRGDILJOBAEK-FFFVJEPASA-N

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CC[N@+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Canonical SMILES

CCC1(CC2CC(C3=C(CC[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Origin of Product

United States

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